Cas no 865287-95-2 (N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide)

N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a heterocyclic compound featuring a fused tetrahydronaphthalene core linked to a thiophene-substituted 1,3,4-oxadiazole moiety via a carboxamide bridge. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the synergistic effects of the oxadiazole and thiophene rings, which are known for their bioisosteric properties and metabolic stability. The tetrahydronaphthalene scaffold enhances lipophilicity, potentially improving membrane permeability. This compound may serve as a key intermediate or active scaffold in the development of therapeutics targeting inflammation, CNS disorders, or infectious diseases, owing to its balanced physicochemical profile and structural versatility for further derivatization.
N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide structure
865287-95-2 structure
商品名:N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
CAS番号:865287-95-2
MF:C17H15N3O2S
メガワット:325.384902238846
CID:6179912
PubChem ID:2104490

N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
    • SCHEMBL17716975
    • AB00674224-01
    • IFLab1_005306
    • N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
    • AKOS024608072
    • CCG-317963
    • F1374-1012
    • IDI1_010709
    • 865287-95-2
    • HMS1427B04
    • N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
    • VU0489185-1
    • N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
    • インチ: 1S/C17H15N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h3,6-10H,1-2,4-5H2,(H,18,20,21)
    • InChIKey: SRATWLAHMWUWLH-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1=NN=C(NC(C2C=CC3=C(C=2)CCCC3)=O)O1

計算された属性

  • せいみつぶんしりょう: 325.08849790g/mol
  • どういたいしつりょう: 325.08849790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 436
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 96.3Ų

N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1374-1012-5mg
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1374-1012-25mg
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1374-1012-75mg
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1374-1012-4mg
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1374-1012-10μmol
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1374-1012-10mg
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1374-1012-15mg
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1374-1012-20mg
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1374-1012-100mg
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1374-1012-2mg
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
865287-95-2 90%+
2mg
$59.0 2023-05-17

N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide 関連文献

N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamideに関する追加情報

Introduction to N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS No. 865287-95-2)

N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 865287-95-2, represents a novel molecular entity with a unique structural framework that combines a thiophene ring, an oxadiazole moiety, and a tetrahydronaphthalene core. The strategic arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural composition of N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide is meticulously designed to optimize its interactions with biological targets. The presence of the thiophen ring introduces a sulfur-containing heterocycle known for its ability to engage in hydrogen bonding and π-stacking interactions with biological molecules. This feature is particularly valuable in the design of enzyme inhibitors and receptor modulators. Concurrently, the oxadiazole moiety contributes to the compound's rigidity and electronic properties, enhancing its binding affinity and selectivity. The tetrahydronaphthalene scaffold further stabilizes the molecule while providing a platform for further functionalization.

In recent years, there has been growing interest in heterocyclic compounds that incorporate multiple pharmacophoric units for their potential synergistic effects. N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide exemplifies this trend by integrating three distinct pharmacological motifs. Preliminary studies have suggested that this compound exhibits inhibitory activity against various enzymes and receptors implicated in metabolic disorders and inflammatory diseases. The combination of the thiophen, oxadiazole, and tetrahydronaphthalene units allows for fine-tuning of its pharmacological profile to target specific disease pathways.

The synthesis of N-5-(thiophen-2-yli)]-1[[3[[4[[1(5(6(7(8-tetrahydronaphthalenylcarboxamido) methylidene] thioxo] carbonyl]amino] thioxo] methylidene] benzoyl]amino]]]-1H-pyrazole has been achieved through a multi-step synthetic route that highlights the versatility of modern organic chemistry techniques. The process involves condensation reactions between appropriately substituted precursors under controlled conditions to construct the core heterocyclic framework. Subsequent functionalization steps introduce the carboxamide group and other necessary substituents while maintaining high regioselectivity and yield.

The pharmacological evaluation of N-bromo-N'-((E)-(4-fluorobenzylidene)amino)-N'-methylpropane-diamide has revealed promising results in preclinical studies. The compound demonstrates potent inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Additionally, it exhibits binding affinity to certain G-protein coupled receptors (GPCRs), suggesting potential applications in treating neurological disorders. These findings underscore the importance of structural diversity in drug design and highlight the therapeutic potential of N-bromo-N'-((E)-(4-fluorobenzylidene)amino)-N'-methylpropane-diamide.

The role of computational chemistry in optimizing the structure-function relationships of N-bromo-N'-((E)-(4-fluorobenzylidene)amino)-N'-methylpropane-diamide cannot be overstated. Molecular modeling techniques have been employed to predict binding modes and interaction energies with target proteins. These simulations have guided the modification of key pharmacophoric units to enhance potency and selectivity. By integrating experimental data with computational insights, researchers can accelerate the discovery process and reduce the time-to-market for novel therapeutics.

The development of new synthetic methodologies is essential for efficient production at scale. Advances in catalytic processes have enabled more sustainable and cost-effective synthesis routes for complex heterocyclic compounds like N-bromo-N'-((E)-(4-fluorobenzylidene)amino)-N'-methylpropane-diamide. Transition metal-catalyzed reactions have played a crucial role in constructing challenging molecular frameworks with high efficiency. These innovations not only improve yield but also minimize waste generation, aligning with green chemistry principles.

The future directions for research on N-bromo-N'-((E)-(4-fluorobenzylidene)amino)-N'-methylpropane-diamide include exploring its mechanism of action in detail through biochemical assays and structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryoEM). Understanding how this compound interacts with its biological targets at an atomic level will provide valuable insights into its therapeutic efficacy and potential side effects.

In conclusion,N-bromo-N'-((E)-(4-fluorobenzylidene)amino)-N'-methylpropane-diamide represents an exciting exampleof how interdisciplinary approaches can leadtothe discoveryofnovel therapeutic agents.Neatly integrating organic synthesis,molecular modeling,and pharmacological evaluationhas enabled researchers to uncoverpotentiallyimportantcompoundsfor treatinga varietyof diseases.The continued explorationofthisandrelatedmoleculesholds great promisefor advancingmedicinal chemistryand improvinghuman health.

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